

1H-indole-2,5-dicarboxylic acid CAS number 117140-77-9 properties

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Compound of Interest

Compound Name: 1H-indole-2,5-dicarboxylic Acid

Cat. No.: B040931

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An In-depth Technical Guide to 1H-Indole-2,5-dicarboxylic Acid

CAS Number: 117140-77-9

This technical guide provides a comprehensive overview of **1H-indole-2,5-dicarboxylic acid**, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis methodologies, and significant applications in medicinal chemistry and materials science.

Core Properties and Data

1H-Indole-2,5-dicarboxylic acid is a white to light yellow crystalline powder.^[1] It serves as a versatile building block in complex organic synthesis due to its bifunctional nature, possessing two carboxylic acid groups on the indole scaffold.^[1] This unique structure allows for diverse chemical modifications, making it a valuable precursor in various fields.^[1]

Physicochemical and Computational Data

The following tables summarize the key quantitative data for **1H-indole-2,5-dicarboxylic acid**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ NO ₄	ChemScene[2]
Molecular Weight	205.17 g/mol	ChemScene[2]
Purity	≥97%	ChemScene[2]
Appearance	White to light yellow crystalline powder	[1]
Storage	4°C, Sealed in dry	ChemScene[2]

Computational Data	Value	Source
Topological Polar Surface Area (TPSA)	90.39 Å ²	ChemScene[2]
logP	1.5643	ChemScene[2]
Hydrogen Bond Donors	3	ChemScene[2]
Hydrogen Bond Acceptors	2	ChemScene[2]
Rotatable Bonds	2	ChemScene[2]

Spectroscopic Data Summary

Detailed experimental spectra for **1H-indole-2,5-dicarboxylic acid** are not readily available in the public domain. However, based on the known spectra of closely related indole carboxylic acids, the following table outlines the expected characteristic spectral features.

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to aromatic protons on the indole ring and carboxylic acid protons. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid groups.
^{13}C NMR	Resonances for the indole ring carbons and the two carboxylic acid carbonyl carbons.
FT-IR	Characteristic absorption bands for N-H stretching of the indole, O-H stretching of the carboxylic acids, C=O stretching of the carbonyl groups, and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol).

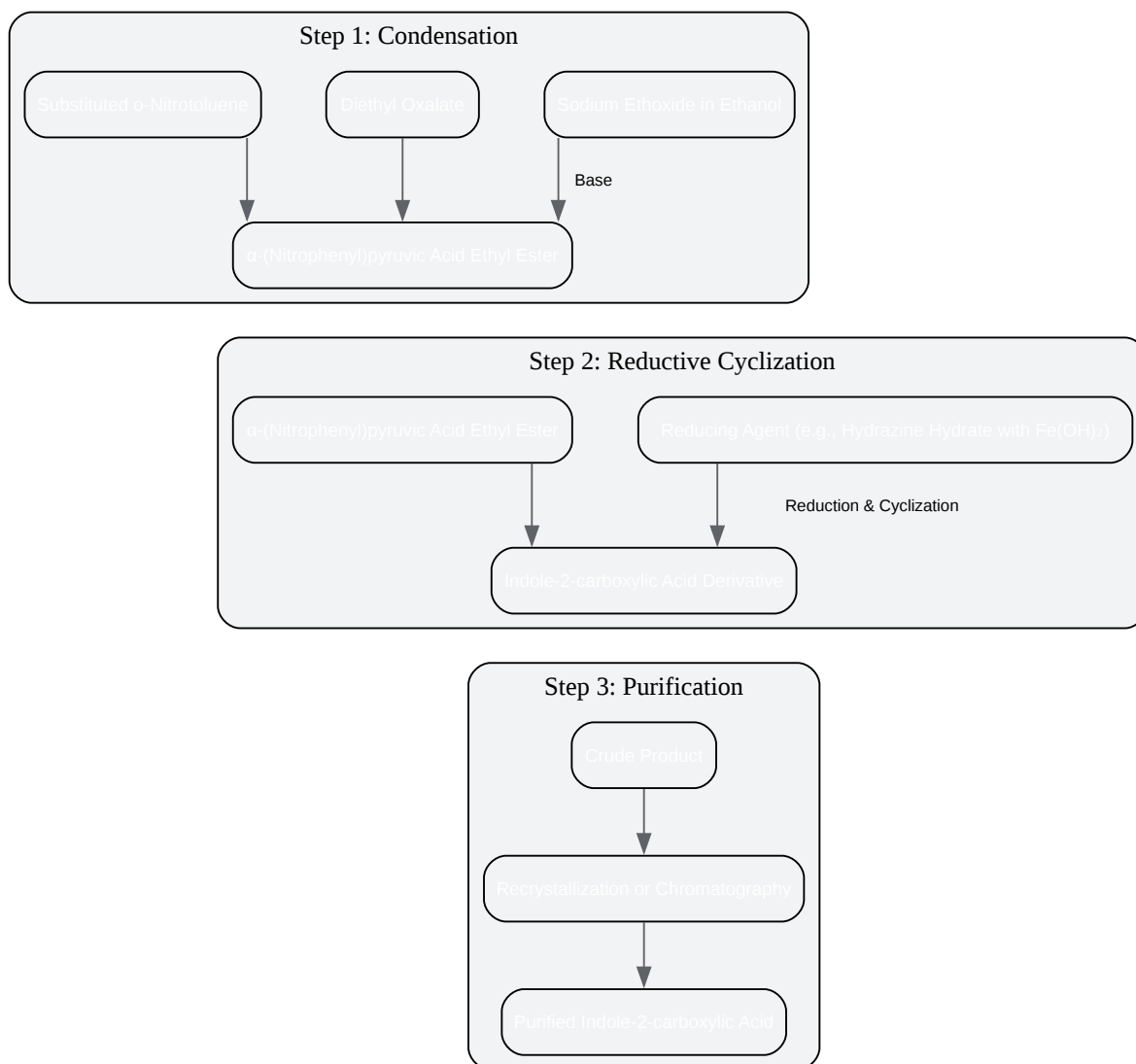
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1H-indole-2,5-dicarboxylic acid** is not widely published. However, a general and common method for the synthesis of indole-2-carboxylic acids involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.

General Synthesis of Indole-2-Carboxylic Acids

A prevalent method for synthesizing the indole-2-carboxylic acid scaffold is the Reissert synthesis. This process typically involves the condensation of a nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting α -keto ester.

Experimental Workflow: Reissert Indole Synthesis



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Caption: General workflow for the Reissert synthesis of indole-2-carboxylic acids.

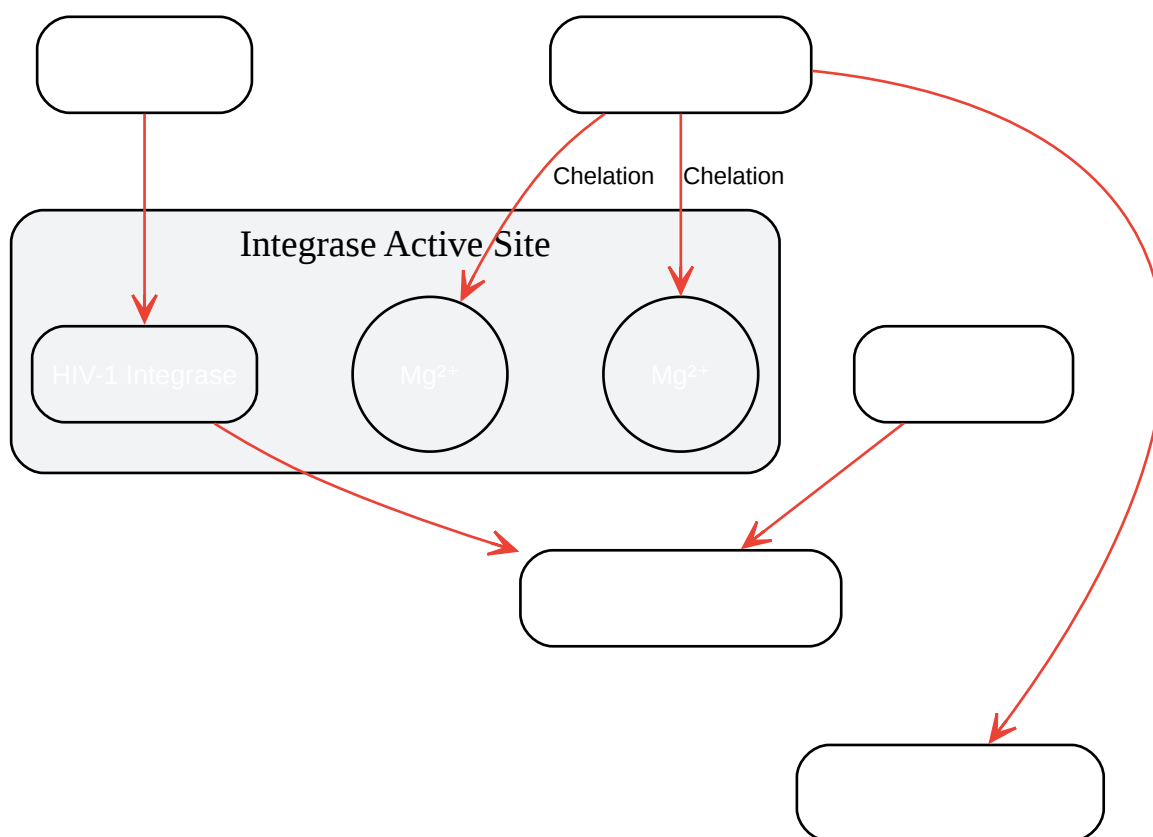
Applications in Drug Discovery and Materials Science

1H-Indole-2,5-dicarboxylic acid is a crucial intermediate in the development of novel therapeutics and advanced materials.

Antiviral Drug Development

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors function by chelating the two magnesium ions within the active site of the integrase, thereby preventing the strand transfer of viral DNA into the host genome.

Signaling Pathway: HIV-1 Integrase Inhibition



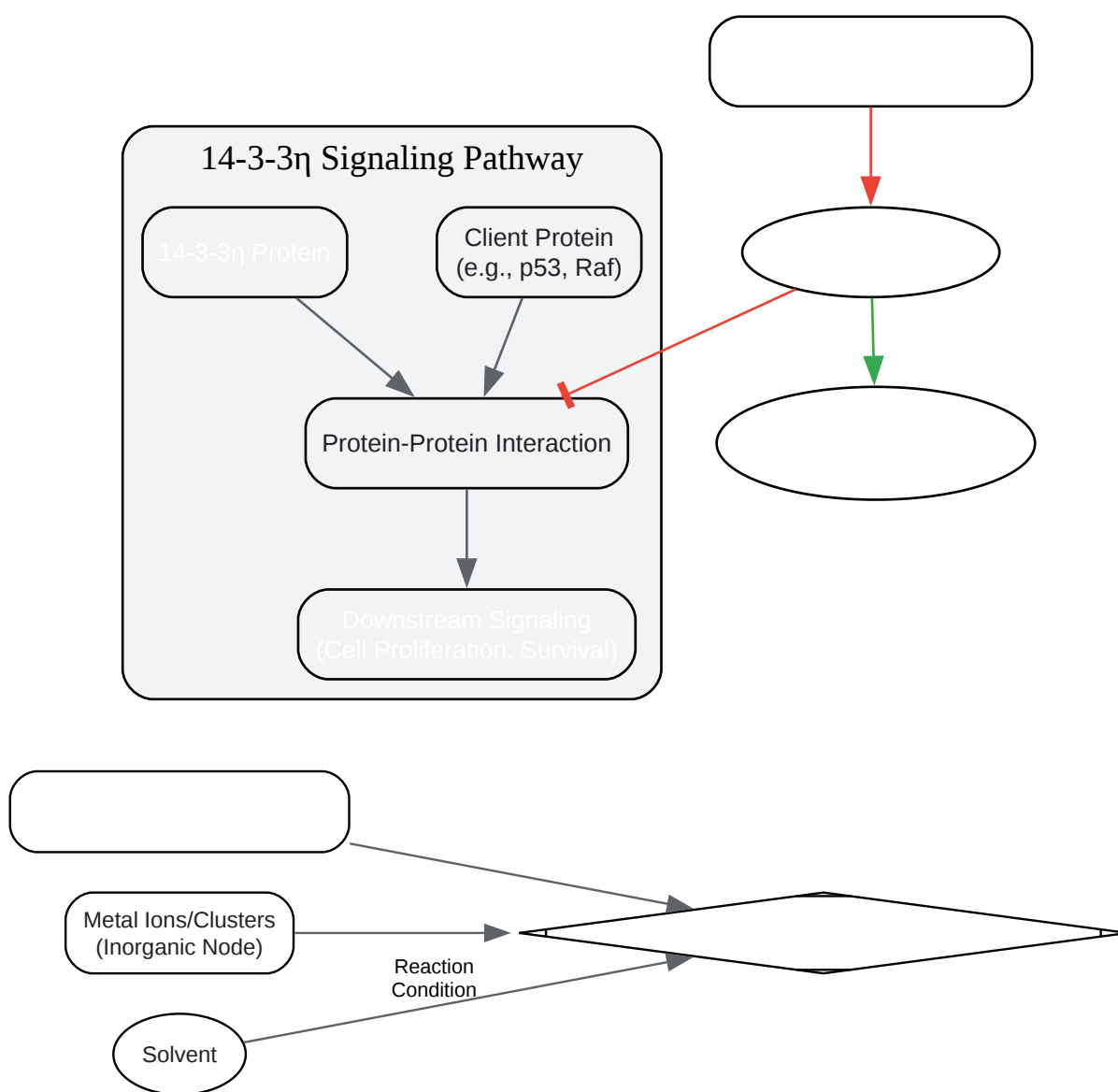
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Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Anticancer Drug Development

In the realm of oncology, derivatives of 1H-indole-2-carboxylic acid have been investigated as inhibitors of the 14-3-3 η protein. The 14-3-3 family of proteins are key regulators of various cellular processes, and their dysregulation is implicated in cancer. By inhibiting the protein-protein interactions mediated by 14-3-3 η , these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Inhibition of 14-3-3 η in Cancer



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References

- 1. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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